N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
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Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a complex organic compound that features a benzimidazole moiety linked to a phthalimide group via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Linking the Benzimidazole to Ethyl Chain: The benzimidazole derivative is then reacted with an ethyl halide in the presence of a base to form the N-[2-(1H-benzimidazol-2-yl)ethyl] intermediate.
Attachment of Phthalimide Group: The final step involves the reaction of the intermediate with phthalic anhydride under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: N-oxides of benzimidazole.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting enzymes or receptors associated with cancer and infectious diseases.
Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It can serve as a probe in biological assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity, while the phthalimide group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-benzimidazol-2-yl)ethyl)-3-chlorobenzamide
- N-(2-(1H-benzimidazol-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide
- N-(2-(1H-benzimidazol-2-yl)ethyl)-2-(2-methylphenoxy)acetamide
Uniqueness
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is unique due to the presence of both benzimidazole and phthalimide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C24H18N4O3 |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(1,3-dioxoisoindol-2-yl)benzamide |
InChI |
InChI=1S/C24H18N4O3/c29-22(25-14-13-21-26-19-7-3-4-8-20(19)27-21)15-9-11-16(12-10-15)28-23(30)17-5-1-2-6-18(17)24(28)31/h1-12H,13-14H2,(H,25,29)(H,26,27) |
InChI Key |
BGMSGOZHCCSGJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NCCC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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